molecular formula C43H81O13P B1235379 [1-hexadecanoyloxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropan-2-yl] (Z)-octadec-9-enoate

[1-hexadecanoyloxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropan-2-yl] (Z)-octadec-9-enoate

Cat. No.: B1235379
M. Wt: 837.1 g/mol
InChI Key: PDLAMJKMOKWLAJ-NYKNLHKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-hexadecanoyloxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropan-2-yl] (Z)-octadec-9-enoate: is a complex organic molecule that belongs to the class of inositol phosphates. These compounds are known for their roles in cellular signaling and lipid metabolism. The specific structure of this compound includes a D-chiro-inositol backbone, which is phosphorylated and esterified with oleoyloxy and palmitoyloxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-hexadecanoyloxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropan-2-yl] (Z)-octadec-9-enoate typically involves multiple steps:

    Phosphorylation of D-chiro-Inositol: This step involves the introduction of a phosphate group to the inositol ring. Common reagents include phosphorus oxychloride (POCl3) and pyridine.

    Esterification: The phosphorylated inositol is then esterified with oleoyloxy and palmitoyloxy groups. This can be achieved using oleoyl chloride and palmitoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

[1-hexadecanoyloxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropan-2-yl] (Z)-octadec-9-enoate: can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the ester bonds to release the fatty acid components.

    Oxidation and Reduction: Modifying the inositol ring or the fatty acid chains.

    Substitution: Replacing one of the ester groups with another functional group.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Hydrolysis: Produces D-chiro-Inositol 1-phosphate and the corresponding fatty acids (oleic acid and palmitic acid).

    Oxidation and Reduction: Can lead to various oxidized or reduced forms of the inositol ring or fatty acid chains.

Scientific Research Applications

[1-hexadecanoyloxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropan-2-yl] (Z)-octadec-9-enoate: has several applications in scientific research:

    Chemistry: Used as a model compound to study inositol phosphate chemistry and lipid interactions.

    Biology: Investigated for its role in cellular signaling pathways and membrane dynamics.

    Medicine: Potential therapeutic applications in metabolic disorders and as a drug delivery system.

    Industry: Utilized in the development of novel lipid-based materials and formulations.

Mechanism of Action

The mechanism of action of [1-hexadecanoyloxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropan-2-yl] (Z)-octadec-9-enoate involves its interaction with cellular membranes and signaling pathways. The compound can modulate the activity of enzymes involved in lipid metabolism and influence the behavior of membrane-bound receptors. The phosphorylated inositol ring acts as a signaling molecule, while the fatty acid chains integrate into lipid bilayers, affecting membrane fluidity and function.

Comparison with Similar Compounds

[1-hexadecanoyloxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropan-2-yl] (Z)-octadec-9-enoate: can be compared with other inositol phosphates and lipid esters:

    D-chiro-Inositol 1-phosphate: Lacks the fatty acid ester groups, making it more hydrophilic and less membrane-associated.

    Phosphatidylinositol: A similar compound with a glycerol backbone instead of inositol, commonly found in cell membranes.

    Inositol Hexakisphosphate (IP6): A highly phosphorylated form of inositol with different signaling properties.

Properties

Molecular Formula

C43H81O13P

Molecular Weight

837.1 g/mol

IUPAC Name

[1-hexadecanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropan-2-yl] (Z)-octadec-9-enoate

InChI

InChI=1S/C43H81O13P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(45)55-35(34-54-57(51,52)56-43-41(49)39(47)38(46)40(48)42(43)50)33-53-36(44)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35,38-43,46-50H,3-16,19-34H2,1-2H3,(H,51,52)/b18-17-/t35?,38?,39-,40+,41-,42-,43?/m1/s1

InChI Key

PDLAMJKMOKWLAJ-NYKNLHKESA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-hexadecanoyloxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropan-2-yl] (Z)-octadec-9-enoate
Reactant of Route 2
Reactant of Route 2
[1-hexadecanoyloxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropan-2-yl] (Z)-octadec-9-enoate
Reactant of Route 3
Reactant of Route 3
[1-hexadecanoyloxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropan-2-yl] (Z)-octadec-9-enoate
Reactant of Route 4
Reactant of Route 4
[1-hexadecanoyloxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropan-2-yl] (Z)-octadec-9-enoate
Reactant of Route 5
[1-hexadecanoyloxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropan-2-yl] (Z)-octadec-9-enoate
Reactant of Route 6
[1-hexadecanoyloxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropan-2-yl] (Z)-octadec-9-enoate

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